molecular formula C19H29N3O2 B7516010 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

カタログ番号 B7516010
分子量: 331.5 g/mol
InChIキー: WFFKWPYDFZPOHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide, also known as JNJ-26854165, is a novel small molecule inhibitor of the histone methyltransferase (HMT) enzyme EZH2. EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 27 (H3K27). Overexpression of EZH2 has been implicated in the pathogenesis of various cancers, including prostate, breast, and hematological malignancies. JNJ-26854165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of cancer.

作用機序

EZH2 is a methyltransferase that catalyzes the methylation of histone H3 at lysine 27 (H3K27), leading to the repression of gene expression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide inhibits the enzymatic activity of EZH2 by binding to the catalytic SET domain of the enzyme, thereby preventing the methylation of H3K27. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to have selective activity against cancer cells with high levels of EZH2 expression, while sparing normal cells. This selectivity is thought to be due to the dependence of cancer cells on EZH2-mediated gene repression for their survival. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to enhance the immune response against cancer cells, suggesting a potential role in combination therapy with immunomodulatory agents.

実験室実験の利点と制限

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has several advantages as a tool compound for studying the role of EZH2 in cancer. Its selectivity for EZH2 over other methyltransferases allows for the specific inhibition of EZH2-mediated gene repression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to be effective in preclinical models of cancer, making it a useful tool for studying the mechanism of action of EZH2 inhibitors and their potential therapeutic applications. However, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has some limitations as a tool compound, including its relatively low potency and the potential for off-target effects at higher concentrations.

将来の方向性

There are several potential future directions for the development of EZH2 inhibitors such as 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide. One direction is the optimization of the potency and selectivity of these compounds, as well as their pharmacokinetic properties, to improve their efficacy and reduce off-target effects. Another direction is the identification of biomarkers that can predict the response to EZH2 inhibitors in different types of cancer. Finally, the combination of EZH2 inhibitors with other anticancer agents, such as immunomodulatory agents or targeted therapies, may lead to improved outcomes for cancer patients.

合成法

The synthesis of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been described in several publications. The general method involves the condensation of 2-methyl-2,3-dihydroindole-1-carboxylic acid with 2-(2-methyl-2-morpholin-4-ylpropyl)amine in the presence of coupling reagents such as EDCI or HATU. The resulting intermediate is then acetylated with acetic anhydride to afford the final product. The synthesis has been optimized for large-scale production and is amenable to modifications for structure-activity relationship studies.

科学的研究の応用

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lymphoma, both in vitro and in vivo. The mechanism of action of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide involves the inhibition of EZH2-mediated histone methylation, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs, in preclinical models.

特性

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-15-12-16-6-4-5-7-17(16)22(15)13-18(23)20-14-19(2,3)21-8-10-24-11-9-21/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFKWPYDFZPOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC(=O)NCC(C)(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。